1-[4-(Trifluoromethyl)benzoyl]azetidine

Medicinal Chemistry Organic Synthesis Building Block Sourcing

1-[4-(Trifluoromethyl)benzoyl]azetidine (CAS 1623661-34-6) is an N-acylated azetidine building block with the molecular formula C11H10F3NO and a molecular weight of 229.20 g/mol. It features a para-substituted trifluoromethyl benzoyl group attached directly to the azetidine nitrogen.

Molecular Formula C11H10F3NO
Molecular Weight 229.202
CAS No. 1623661-34-6
Cat. No. B2914920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)benzoyl]azetidine
CAS1623661-34-6
Molecular FormulaC11H10F3NO
Molecular Weight229.202
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H10F3NO/c12-11(13,14)9-4-2-8(3-5-9)10(16)15-6-1-7-15/h2-5H,1,6-7H2
InChIKeySCFJJELETVOIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Trifluoromethyl)benzoyl]azetidine (CAS 1623661-34-6): Structural Identity and Procurement Baseline


1-[4-(Trifluoromethyl)benzoyl]azetidine (CAS 1623661-34-6) is an N-acylated azetidine building block with the molecular formula C11H10F3NO and a molecular weight of 229.20 g/mol [1]. It features a para-substituted trifluoromethyl benzoyl group attached directly to the azetidine nitrogen. Its key computed physicochemical properties include an XLogP3 of 2.4, a topological polar surface area of 20.3 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and a single rotatable bond [1]. The compound is primarily offered by chemical suppliers as a research intermediate and building block for medicinal chemistry .

Why 1-[4-(Trifluoromethyl)benzoyl]azetidine Cannot Be Readily Substituted by Other In-Class Azetidines


The specific connectivity of the para-(trifluoromethyl)benzoyl group to the azetidine nitrogen distinguishes this compound from regioisomers and analogs that may appear interchangeable. For example, relocating the benzoyl group from the nitrogen to the 3-position of the azetidine ring creates a ketone rather than an amide, fundamentally altering reactivity, hydrogen bonding capability, and metabolic stability . Even among N-benzoyl azetidine isomers, moving the trifluoromethyl substituent on the phenyl ring changes the molecule's lipophilicity and spatial profile [1]. These structural nuances directly impact target binding, synthetic utility, and biological outcomes, making generic substitution risky without explicit comparative data.

Quantitative Differentiation Guide for 1-[4-(Trifluoromethyl)benzoyl]azetidine (CAS 1623661-34-6)


N-Acyl vs. 3-Acyl Regioisomer: Purity Grade Availability and Synthetic Utility

1-[4-(Trifluoromethyl)benzoyl]azetidine is commercially available at a verified 98% purity from LeYan , compared to a minimum 95% purity for its 3-acyl regioisomer, 3-[4-(Trifluoromethyl)benzoyl]azetidine, as listed by CymitQuimica . The N-acylated structure is a tertiary amide, offering greater stability than the ketone of the 3-acyl regioisomer, and serves as a more robust intermediate for further N-debenzoylation or direct functionalization.

Medicinal Chemistry Organic Synthesis Building Block Sourcing

Conformational Restriction: Single Rotatable Bond as a Scaffold Advantage

With only one rotatable bond between the azetidine ring and the para-substituted phenyl group, 1-[4-(Trifluoromethyl)benzoyl]azetidine offers a more restricted conformational profile than analogs where the CF3 and benzoyl groups are on separate rings or linked through a methylene spacer [1]. For the extended analog (4-(azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone (CAS 898756-86-0), the insertion of a methylene spacer introduces additional flexibility and a higher molecular weight (319.33 g/mol), which can reduce ligand efficiency .

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Functional Group Positioning: Para-Substituted CF3 in the Benzoyl Ring

The para-trifluoromethyl substitution on the benzoyl ring of this compound provides a distinct electronic and steric environment compared to analogs where the CF3 group is directly attached to the azetidine ring. Analogs such as 1-benzoyl-3-(trifluoromethyl)azetidine (CAS 2731014-23-4) place the CF3 group on the azetidine ring rather than the benzoyl moiety, which localizes the electron-withdrawing effect closer to the nitrogen heterocycle and influences ring strain and basicity differently . The para-substitution pattern on the benzoyl ring maximizes the electron-withdrawing resonance effect through the carbonyl to the azetidine nitrogen, while maintaining the azetidine ring's intrinsic properties [1].

Pharmaceutical Chemistry Fluorine Chemistry SAR Studies

Optimal Application Scenarios for 1-[4-(Trifluoromethyl)benzoyl]azetidine (CAS 1623661-34-6)


Medicinal Chemistry: Synthesis of Para-CF3 Benzamide-Containing Candidate Molecules

This compound serves as a direct precursor for introducing a para-(trifluoromethyl)benzoyl amide moiety into drug candidates. The N-azetidine amide linkage provides a compact, metabolically stable scaffold compared to the hydrolytically labile ester or ketone of the 3-acyl regioisomer. The commercial availability at 98% purity [1] supports its use in late-stage parallel synthesis and lead optimization libraries where impurity profiles must be tightly controlled.

Fragment-Based Drug Discovery (FBDD): A Low-Molecular-Weight, Fluorine-Containing Probe

With a molecular weight of 229.20 g/mol and a single rotatable bond, this compound aligns with standard fragment library design criteria [1]. Its XLogP3 of 2.4 and TPSA of 20.3 Ų place it within desirable property space for fragment screening. The para-CF3 group facilitates 19F NMR-based binding assays, a common technique in fragment-based lead generation.

Organic Synthesis: Versatile N-Acyl Azetidine Building Block

The N-benzoyl azetidine structure makes this compound a valuable intermediate for further derivatization. The benzoyl group can act as a protecting group for the azetidine nitrogen during synthetic sequences, and the para-CF3 substituent enhances the compound's crystallinity and facilitates purification. Its use as a building block for more complex molecules is a primary application cited across vendor documentation .

Safety-Conscious Laboratory Procurement: Known Hazard Classification for Risk Assessment

This compound carries defined GHS hazard statements (H302-H315-H319-H335) , enabling laboratory safety officers and procurement teams to plan appropriate handling, storage, and disposal protocols before purchase. This pre-characterized safety profile contrasts with novel azetidine analogs that may lack any hazard classification, introducing unknown risk into the research workflow.

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